Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. . The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
The synthesis of ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with iodine . This reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield. The overall process is efficient, providing good to excellent yields of the desired product.
Chemical Reactions Analysis
Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, leading to the formation of C-C bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with potential biological activities.
Scientific Research Applications
Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antiviral, anticancer, and antimicrobial agents.
Fluorescent Probes: The compound and its derivatives have been studied for their photophysical properties and potential use as fluorescent probes in bioimaging and chemosensing.
Material Science: Pyrazolo[1,5-a]pyrimidine derivatives are explored for their applications in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate is not fully elucidated. similar compounds in the pyrazolo[1,5-a]pyrimidine family exert their effects through various molecular targets and pathways. These include inhibition of specific enzymes, interaction with nucleic acids, and modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
- Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of the iodine atom in this compound makes it particularly suitable for further functionalization through cross-coupling reactions, enhancing its versatility in synthetic chemistry.
Properties
CAS No. |
619306-84-2 |
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Molecular Formula |
C9H8IN3O2 |
Molecular Weight |
317.08 g/mol |
IUPAC Name |
ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H8IN3O2/c1-2-15-9(14)7-3-4-13-8(12-7)6(10)5-11-13/h3-5H,2H2,1H3 |
InChI Key |
NBYDFTCIRFWSIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=NN2C=C1)I |
Origin of Product |
United States |
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